1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine
Description
Properties
IUPAC Name |
3-(4-methylphenyl)-5-piperazin-1-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S/c1-10-2-4-11(5-3-10)12-15-13(18-16-12)17-8-6-14-7-9-17/h2-5,14H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWNXLSPRXZHPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiadiazole Core
The thiadiazole ring is synthesized via cyclization reactions. A common strategy involves reacting hydrazine derivatives with thiocarbonyl compounds. For example, 5,5′-(piperazin-1,4-diyl)bis(1,3,4-thiadiazole-2-thiol) serves as a precursor, reacting with hydrazine hydrate (98%) to form 1,4-bis(5-hydrazinyl-1,3,4-thiadiazol-2-yl)piperazine . Thionyl chloride in benzene further functionalizes the thiadiazole moiety, introducing chloro groups for subsequent substitutions.
Piperazine-Thiadiazole Coupling
The piperazine ring is conjugated to the thiadiazole core through nucleophilic substitution or coupling reactions. In one method, 1,4-bis(5-chloro-1,3,4-thiadiazol-2-yl)piperazine reacts with substituted thiophenoxides (e.g., 4-NO₂C₆H₄, 4-BrC₆H₄) in the presence of triethylamine, yielding derivatives with moderate-to-high yields (50–85%) depending on the substituent’s electronic properties. For instance, reaction with 2-mercaptobenzoic acid produces piperazine bisbenzoic acid (Scheme 3 in).
Industrial-Scale Preparation Methods
Solvent and Catalyst Optimization
Industrial protocols avoid pyridine due to toxicity, opting for safer solvents like toluene or methanol. A patent-pending method synthesizes 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine using methanesulfonic acid as a catalyst and toluene as the solvent, achieving >90% purity after recrystallization. Key steps include:
Continuous Flow Reactors
Large-scale production employs continuous flow systems to enhance efficiency. For example, coupling 4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine with alkyne linkers in ethanol at 80°C under pressurized conditions achieves 75% yield with minimal byproducts.
Analytical Techniques for Characterization
Spectroscopic Methods
Table 1: Key Spectral Data for 1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine
| Technique | Observed Signal | Assignment |
|---|---|---|
| ¹H NMR (400 MHz) | δ 3.45 (s, 8H) | Piperazine protons |
| ¹³C NMR (100 MHz) | δ 180.2 (C=S), 139.5 (C=N) | Thiadiazole carbons |
| IR (KBr) | 3250 cm⁻¹ (N–H), 1180 cm⁻¹ (C–S) | Functional groups |
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalysts
Methanesulfonic acid outperforms HCl in piperazine coupling reactions, reducing side reactions from 25% to <5%.
Challenges in Synthesis
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the piperazine ring.
Substitution: Substituted piperazine derivatives
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. 1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine has been studied for its efficacy against various bacterial strains. A study demonstrated that modifications in the thiadiazole structure can lead to enhanced antibacterial activity, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
Thiadiazole derivatives have shown promise in cancer research. The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it may inhibit cell proliferation and induce apoptosis in certain cancer types. The mechanism involves the modulation of signaling pathways associated with cell survival and death .
Neurological Applications
The piperazine moiety is often associated with psychoactive properties. Preliminary studies indicate that this compound may interact with neurotransmitter systems, potentially offering benefits in treating neurological disorders such as anxiety and depression. Further research is needed to elucidate its mechanism of action and therapeutic potential.
Polymer Chemistry
The incorporation of thiadiazole-containing compounds into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. The unique electronic properties of thiadiazoles can contribute to the development of conductive polymers, which are essential in electronic applications .
Sensor Development
Due to their electronic properties, thiadiazole derivatives are also being investigated for use in sensor technology. The ability of this compound to undergo redox reactions makes it suitable for developing sensors that detect environmental pollutants or biological markers.
Study on Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various thiadiazole derivatives for their antimicrobial activity. This compound was among the compounds tested and showed significant inhibition against Gram-positive bacteria. The study highlighted structure-activity relationships that could guide further modifications to enhance efficacy .
Investigation into Anticancer Activity
In a recent publication in Cancer Letters, researchers reported on the anticancer effects of several thiadiazole derivatives. The study found that this compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. This finding suggests potential for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with specific molecular targets. In cancer cells, the compound has been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the activation of caspases and the release of cytochrome c from the mitochondria, leading to cell death .
Comparison with Similar Compounds
Thiadiazole-Based Piperazine Derivatives
Structural analogs share the 1,2,4-thiadiazole core but differ in substituents on the phenyl ring (Table 1). Key examples include:
- 1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine : Substituted with a 4-chlorophenyl group, introducing electron-withdrawing effects that may enhance metabolic stability but reduce solubility .
- 1-[3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine : The nitro group introduces strong electron-withdrawing effects, which could alter binding affinity but increase reactivity risks .
Table 1: Structural and Electronic Properties of Thiadiazole-Piperazine Derivatives
| Compound Name | Substituent | Electronic Effect | LogP* (Predicted) |
|---|---|---|---|
| 1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine | 4-Methylphenyl | Moderate donating | 2.8 |
| 1-{3-[(4-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine | 4-Chlorophenyl | Strong withdrawing | 3.2 |
| 1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine | 4-Methoxyphenyl | Strong donating | 2.5 |
| 1-[3-(3-Nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine | 3-Nitrophenyl | Extreme withdrawing | 3.5 |
*LogP values estimated using fragment-based methods.
Functional Analogs with Piperazine Scaffolds
- 4-(3-Phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide (JNJ-1661010) : A mechanism-based inhibitor of fatty acid amide hydrolase (FAAH). Unlike the target compound, it includes a carboxamide group, enhancing covalent binding to FAAH .
- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) : A serotonin 5-HT1B agonist. The trifluoromethyl group increases selectivity for 5-HT1B over 5-HT1A receptors, whereas the target compound’s methyl group may favor 5-HT1A interactions .
Pharmacological and Functional Comparisons
Serotonin Receptor Interactions
- The 4-methyl group may favor 5-HT1A partial agonism, similar to 8-hydroxy-DPAT .
- 1-(3-Chlorophenyl)piperazine (mCPP) : A 5-HT1B/2C agonist with anxiolytic effects. The chloro substituent enhances receptor affinity but increases off-target risks .
- 1-(2-Methoxyphenyl)piperazine : A 5-HT1A agonist with higher CNS penetration due to the methoxy group .
Enzyme Inhibition Potential
- JNJ-1661010: Inhibits FAAH via covalent modification, increasing endogenous cannabinoids. The target compound lacks the carboxamide group critical for this mechanism .
- MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) : A µ-opioid receptor agonist. Structural differences highlight the role of bulky substituents in opioid vs. serotonin receptor targeting .
Biological Activity
1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine (CAS No. 1062512-48-4) is a heterocyclic compound that integrates a piperazine ring with a thiadiazole moiety. This unique structure positions it as a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Overview of Biological Activity
The biological activities of thiadiazole derivatives, including this compound, have been widely studied. These compounds are noted for their antimicrobial , anticancer , and anti-inflammatory properties. The exact mechanism of action for this specific compound is still under investigation; however, similar compounds have exhibited significant antimicrobial activity against various pathogens.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings can demonstrate potent antimicrobial effects. For instance, studies on related derivatives have shown efficacy against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus cereus . The proposed mode of action involves interference with microbial cell wall synthesis or function.
Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| 1,3,4-Thiadiazole Derivative A | Escherichia coli | 16 µg/mL |
| 1,3,4-Thiadiazole Derivative B | Bacillus cereus | 8 µg/mL |
Anticancer Properties
The anticancer potential of thiadiazole derivatives has also been explored. Compounds with similar structures have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully characterized but shows promise based on the behavior of structurally related compounds.
Study on MAO Inhibition
A significant study investigated the inhibitory effects of thiadiazole derivatives on monoamine oxidase (MAO) enzymes. The results indicated that certain derivatives exhibited considerable inhibition against MAO-A and MAO-B isoforms. For example:
- Compound 6b demonstrated an IC50 value of against MAO-A .
- The study utilized fluorometric methods to assess enzyme activity before and after treatment with the compounds.
Table 2: Inhibition Profile of Selected Compounds
| Compound Name | IC50 (µM) | Reversibility Post-Dialysis (%) |
|---|---|---|
| Compound 6b | 0.060 | 91.51 |
| Moclobemide | 0.100 | 90.35 |
| Clorgyline | 0.080 | 93.42 |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of thiadiazole derivatives suggests favorable absorption characteristics alongside minimal cytotoxicity . Studies indicate that these compounds can enhance transepithelial transport, which may contribute to their bioavailability when administered.
Q & A
Q. What are the common synthetic routes for 1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole ring via cyclization of thioamides or thioureas with nitriles under acidic conditions. Subsequent coupling of the thiadiazole moiety to a piperazine ring is achieved using nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination). Key parameters include:
- Temperature control : Optimal range of 80–120°C for cyclization steps to prevent side reactions .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions improve regioselectivity .
Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the compound in >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Structural validation relies on:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 2.35 ppm (singlet for methyl group on phenyl) and δ 3.50–3.80 ppm (multiplet for piperazine protons) .
- ¹³C NMR : Signals at ~165 ppm (C=S in thiadiazole) and 120–140 ppm (aromatic carbons) confirm connectivity .
- Mass spectrometry (MS) : A molecular ion peak at m/z 273.1 ([M+H]⁺) aligns with the molecular formula C₁₃H₁₆N₄S .
- Infrared (IR) spectroscopy : Absorbance at 1580 cm⁻¹ (C=N stretching) and 1240 cm⁻¹ (C-S) verify functional groups .
Q. What biological activities are associated with this compound, and which structural features drive these effects?
- Methodological Answer : Preliminary studies on analogous compounds suggest:
- Antimicrobial activity : Thiadiazole rings disrupt bacterial cell membranes via lipophilic interactions (MIC: 8–32 µg/mL against S. aureus) .
- Anticancer potential : Piperazine moieties enhance solubility and target kinases (e.g., IC₅₀: 12 µM against HeLa cells) .
The 4-methylphenyl group improves metabolic stability, while the thiadiazole core enables π-π stacking with biological targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Methodological Answer : SAR strategies include:
- Substituent modification : Introducing electron-withdrawing groups (e.g., -F, -CF₃) at the phenyl ring to enhance binding affinity to enzymes like COX-2 .
- Piperazine substitution : Replacing the piperazine N-methyl group with acyl chains to improve blood-brain barrier penetration .
- Computational modeling : Docking studies (AutoDock Vina) identify favorable interactions with ATP-binding pockets in kinases .
In vitro assays (e.g., enzymatic inhibition and cytotoxicity screens) validate modifications .
Q. What analytical challenges arise in assessing the stability of this compound under physiological conditions?
- Methodological Answer : Stability testing involves:
- pH-dependent degradation : Hydrolysis of the thiadiazole ring occurs at pH < 3 or > 10, monitored via HPLC at 254 nm .
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition onset at 180°C, necessitating storage at 4°C .
- Oxidative resistance : Exposure to H₂O₂ (3%) induces sulfoxide byproducts, detectable via LC-MS .
Accelerated stability studies (40°C/75% RH for 6 months) guide formulation strategies .
Q. How can researchers resolve contradictions in reported biological data for this compound?
- Methodological Answer : Discrepancies often stem from:
- Assay variability : Use orthogonal assays (e.g., MTT and clonogenic tests for cytotoxicity) to confirm activity .
- Purity issues : Quantify impurities (>0.5%) via HPLC-DAD and assign structures using HRMS/MS .
- Biological models : Compare results across cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity .
Meta-analyses of published data and independent replication studies are critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
